molecular formula C15H22N2O4S B2573577 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 922051-27-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2573577
CAS RN: 922051-27-2
M. Wt: 326.41
InChI Key: VDJAZQIFOLPOBV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoisomerization and Ring Contraction

The compound's derivatives have been studied for their photoisomerization properties, leading to the formation of different structural motifs. For example, the oxidation and subsequent irradiation of certain derivatives can result in ring contraction and the formation of new compounds with potential chemical significance (Kowalewski & Margaretha, 1993).

Binding Studies

Another area of research involves the use of sulfonamide derivatives as fluorescent probes in binding studies. These studies can provide insights into the interactions between small molecules and proteins, offering a method for the rapid determination of binding characteristics and mechanisms (Jun et al., 1971).

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives have also been synthesized to explore their inhibitory effects on carbonic anhydrases. These inhibitors have therapeutic relevance and can serve as a basis for the development of drugs targeting various diseases (Sapegin et al., 2018).

Synthesis of Novel Compounds

The compound's framework is utilized in synthesizing novel molecules, such as dimethyl sulfomycinamate, through complex chemical reactions. These synthesized compounds can have various applications in medicinal chemistry and drug development (Bagley et al., 2003).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10(2)8-22(19,20)17-11-5-6-12-13(7-11)21-9-15(3,4)14(18)16-12/h5-7,10,17H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAZQIFOLPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

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